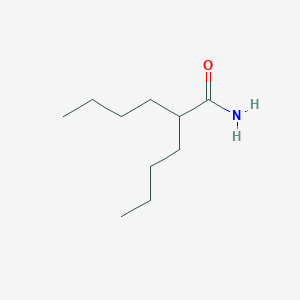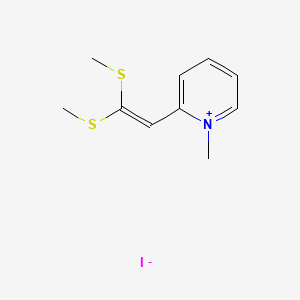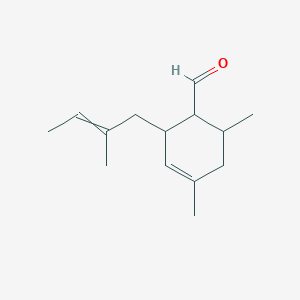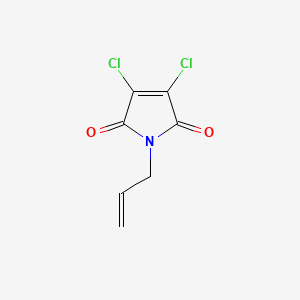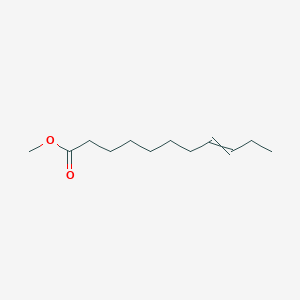![molecular formula C21H26N2 B14646029 1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine CAS No. 53926-61-7](/img/structure/B14646029.png)
1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(1-pyrrolidinyl)phenyl]methane is an organic compound characterized by the presence of two 4-(1-pyrrolidinyl)phenyl groups attached to a central methane unit. This compound is notable for its unique structure, which incorporates pyrrolidine rings, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(1-pyrrolidinyl)phenyl]methane typically involves the reaction of 4-(1-pyrrolidinyl)benzaldehyde with appropriate reagents. One common method includes the use of 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene as starting materials, followed by a series of reactions to form the desired product . The reaction conditions often involve the use of solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) to facilitate the process .
Industrial Production Methods
In industrial settings, the production of Bis[4-(1-pyrrolidinyl)phenyl]methane may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bis[4-(1-pyrrolidinyl)phenyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The pyrrolidine rings and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Bis[4-(1-pyrrolidinyl)phenyl]methane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism by which Bis[4-(1-pyrrolidinyl)phenyl]methane exerts its effects involves interactions with molecular targets and pathways. The pyrrolidine rings play a crucial role in these interactions, contributing to the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-pyrrolidinyl)benzaldehyde: A precursor in the synthesis of Bis[4-(1-pyrrolidinyl)phenyl]methane.
4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-aminophenoxy)phenylpyridine: Another compound with similar structural features and applications.
Uniqueness
Bis[4-(1-pyrrolidinyl)phenyl]methane stands out due to its specific combination of pyrrolidine rings and phenyl groups, which confer unique chemical and physical properties. These properties make it particularly valuable in the synthesis of high-performance materials and in various research applications.
Propiedades
Número CAS |
53926-61-7 |
|---|---|
Fórmula molecular |
C21H26N2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-[4-[(4-pyrrolidin-1-ylphenyl)methyl]phenyl]pyrrolidine |
InChI |
InChI=1S/C21H26N2/c1-2-14-22(13-1)20-9-5-18(6-10-20)17-19-7-11-21(12-8-19)23-15-3-4-16-23/h5-12H,1-4,13-17H2 |
Clave InChI |
LEGHDOHGYQJIDL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)CC3=CC=C(C=C3)N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


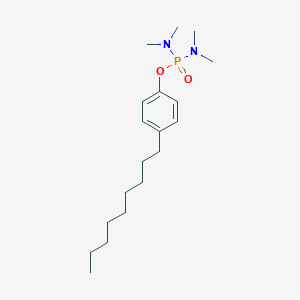
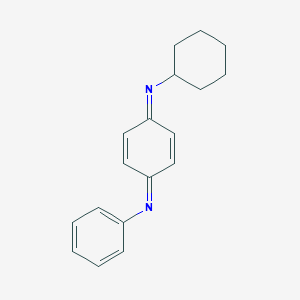
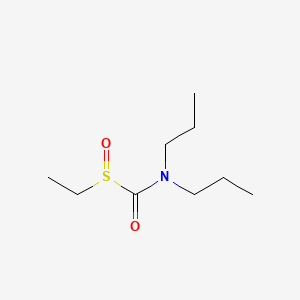
![1-Azido-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14645958.png)
![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)

